molecular formula C22H20F6N4O B11493946 N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide

Cat. No.: B11493946
M. Wt: 470.4 g/mol
InChI Key: MAVCUJZYCCCHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide: is a complex organic compound characterized by its unique structure, which includes a hexafluoro group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the hexafluoro group and the final coupling with the phenylpropanamide moiety. Common reagents used in these reactions include fluorinating agents, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry: In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings with specific characteristics.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The hexafluoro group and pyrazole ring are likely to play key roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

    N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide: can be compared to other fluorinated pyrazole derivatives, which may share similar chemical properties but differ in their biological activity and applications.

    Other hexafluoro compounds: These compounds may have similar stability and reactivity due to the presence of the hexafluoro group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20F6N4O

Molecular Weight

470.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-2-phenylpyrazol-3-yl)amino]propan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C22H20F6N4O/c1-15-14-18(32(31-15)17-10-6-3-7-11-17)29-20(21(23,24)25,22(26,27)28)30-19(33)13-12-16-8-4-2-5-9-16/h2-11,14,29H,12-13H2,1H3,(H,30,33)

InChI Key

MAVCUJZYCCCHAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.